3-Cyclohexylbiphenyl
Description
Structure
3D Structure
Properties
CAS No. |
1973-15-5 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-phenylbenzene |
InChI |
InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2 |
InChI Key |
BNSPHWNAIBCNGZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Other CAS No. |
1973-15-5 |
Synonyms |
(3-xenyl)cyclohexane 3-(1,1-biphenyl)cyclohexane |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclohexylbiphenyl and Analogous Compounds
Hydrogenation of Terphenyl Precursors (e.g., m-Terphenyl)
The catalytic hydrogenation of m-terphenyl (B1677559) is a key process for the formation of 3-Cyclohexylbiphenyl. A study involving a platinum-on-carbon (Pt/C) catalyst demonstrated the feasibility of this transformation. researchgate.net The reaction was conducted at elevated temperature and pressure to facilitate the addition of hydrogen across one of the aromatic rings. researchgate.net Research has indicated that the rate of hydrogenation for terphenyl isomers decreases in the order of p-terphenyl (B122091) > m-terphenyl > o-terphenyl. researchgate.net
| Catalyst | Temperature (°C) | Pressure (atm) | Substrate | Product | Source |
|---|---|---|---|---|---|
| 3 wt.% Pt/C | 180 | 70 | m-Terphenyl | This compound | researchgate.net |
Application of Raney-Type Nickel Catalysts in Selective Hydrogenation
Raney nickel, a fine-grained solid composed mainly of nickel, is a well-established and cost-effective catalyst for various hydrogenation reactions. wikipedia.orgmasterorganicchemistry.com It is prepared by leaching aluminum from a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution. masterorganicchemistry.com This process results in a porous structure with a high surface area, which is saturated with hydrogen, making it highly active. wikipedia.orgmasterorganicchemistry.com
While specific studies detailing the use of Raney nickel for the selective hydrogenation of m-terphenyl to this compound are not extensively documented in the provided search results, its general application in the hydrogenation of aromatic compounds, such as the conversion of benzene (B151609) to cyclohexane (B81311), is a standard industrial process. wikipedia.org The high catalytic activity of Raney nickel makes it a suitable candidate for such transformations, often allowing for reactions to occur under milder conditions compared to platinum-group metal catalysts. wikipedia.orgtaylorandfrancis.com
Optimization of Reaction Parameters in Hydrogenation Processes
The efficiency and selectivity of catalytic hydrogenation are highly dependent on the optimization of several reaction parameters. Key factors that are typically manipulated include temperature, hydrogen pressure, catalyst type and loading, and the solvent system. For instance, in the hydrogenation of biphenyl (B1667301) to cyclohexylbenzene (B7769038), a related transformation, a 20% Ni/SiO2 catalyst showed excellent activity and selectivity at 200 °C and 3 MPa of hydrogen pressure in isopropanol. researchgate.net In other hydrogenation reactions, parameters such as the water content and pre-hydrogenation of the catalyst have been shown to influence the reaction outcome. Generally, increasing the temperature and pressure can enhance the reaction rate, but may also lead to over-hydrogenation or side reactions if not carefully controlled. The choice of solvent can also play a crucial role in substrate solubility and catalyst performance.
Cross Coupling Approaches
Suzuki Cross-Coupling Reactions for Biphenyl Unit Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. nih.govyoutube.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govyoutube.com For the synthesis of this compound, this would involve the reaction of a cyclohexyl-substituted aryl halide with phenylboronic acid, or a cyclohexylboronic acid with a phenyl halide. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Source |
|---|---|---|---|---|---|---|
| 3-Bromo-1-cyclohexylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound | nih.govyoutube.com |
| 1-Bromo-3-phenylbenzene | Cyclohexylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/Water | This compound | nih.govyoutube.com |
Ligandless Palladium Catalysis in Cyclohexylbiphenyl Synthesis
In an effort to develop more cost-effective and simplified catalytic systems, research has explored ligandless palladium catalysis for Suzuki cross-coupling reactions. These systems operate without the addition of phosphine (B1218219) or other external ligands, with the catalytic species often being stabilized by the solvent or the base. rsc.orgresearchgate.net Palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can be used. researchgate.net While a specific protocol for the ligandless synthesis of this compound was not found in the provided search results, the general methodology has been successfully applied to a variety of aryl halides and arylboronic acids. rsc.orgresearchgate.net The reaction is often carried out in aqueous or mixed aqueous-organic solvent systems, which can enhance the reaction rate and facilitate catalyst stabilization. nih.govresearchgate.net The application of this methodology to the synthesis of this compound would follow the general principles of the Suzuki reaction outlined above, with the notable exclusion of an external ligand.
Utilization of Arylboronic Acids and Substituted Aryl Halides
The construction of the biphenyl scaffold, central to this compound, is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgsynarchive.com This powerful carbon-carbon bond-forming strategy involves the reaction of an arylboronic acid or its ester with an aryl halide or triflate in the presence of a base and a palladium catalyst. libretexts.org The versatility of this reaction allows for the synthesis of a vast array of substituted biphenyls, including the target compound, through several strategic disconnections. gre.ac.uk
The general mechanism of the Suzuki coupling proceeds through a catalytic cycle involving three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R¹-X) to form a palladium(II) species. libretexts.org
Transmetalation: The organoboron reagent (R²-BY₂) reacts with the palladium(II) complex, transferring the R² group to the palladium center and displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated to form the new biphenyl product (R¹-R²), regenerating the palladium(0) catalyst which re-enters the cycle. libretexts.org
For the specific synthesis of this compound, two primary Suzuki coupling pathways are viable:
Pathway A: Coupling of phenylboronic acid with 1-halo-3-cyclohexylbenzene.
Pathway B: Coupling of 3-cyclohexylphenylboronic acid with a halobenzene.
The reaction is highly efficient for a wide range of substrates, including those with various functional groups. google.com High yields have been reported for the coupling of both electron-rich and electron-deficient bromoarenes with arylboronic acids. google.com The choice of catalyst, typically a palladium complex with phosphine ligands like Pd(PPh₃)₄, and the base (e.g., K₂CO₃, Cs₂CO₃, NaOH) are crucial for optimizing the reaction conditions. wikipedia.orggoogle.com The ability to perform the reaction in various solvents, including aqueous mixtures, further enhances its synthetic utility. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| Aryl Halide (e.g., 1-bromo-3-cyclohexylbenzene) | Arylboronic Acid (e.g., Phenylboronic acid) | Palladium(0) complex + Base (e.g., K₂CO₃) | This compound |
| Arylboronic Acid (e.g., 3-Cyclohexylphenylboronic acid) | Aryl Halide (e.g., Bromobenzene) | Palladium(0) complex + Base (e.g., K₂CO₃) | This compound |
Alkylation Reactions for Cyclohexylbiphenyl Generation
Friedel-Crafts alkylation represents a direct approach to synthesizing cyclohexylbiphenyls by creating a carbon-carbon bond between a biphenyl molecule and a cyclohexyl group. This electrophilic aromatic substitution is typically catalyzed by solid acids, most notably zeolites, which offer significant advantages over traditional Lewis acid catalysts in terms of handling, recovery, and selectivity. iitm.ac.in
The alkylation of biphenyl with cyclohexanol (B46403) over solid acid catalysts is a key method for producing cyclohexylbiphenyls. Mechanistically, the reaction is believed to proceed via the dehydration of cyclohexanol to cyclohexene (B86901), which then acts as the primary alkylating agent. pnnl.gov The cyclohexene is subsequently protonated by a Brønsted acid site on the catalyst to form a reactive cyclohexyl carbenium ion, which then attacks the biphenyl ring in an electrophilic aromatic substitution. pnnl.gov
The term "shape-selective" refers to the ability of microporous catalysts like zeolites to control the isomeric distribution of the products based on the size and shape of the reactants and transition states relative to the catalyst's pore dimensions. aiche.orgresearchgate.net Large-pore zeolites are particularly effective for the alkylation of bulky polynuclear aromatics like biphenyl. iitm.ac.in The catalyst's structure sterically hinders the formation of bulkier isomers, favoring the production of the sterically less hindered and more linear para-substituted product, 4-cyclohexylbiphenyl. iitm.ac.inaiche.org
A variety of zeolites have been investigated for the shape-selective alkylation of aromatic compounds. For the alkylation of biphenyl, catalysts such as H-mordenite (H-MOR), H-Y, H-BEA, and MCM-22 have proven effective. iitm.ac.insylzyhg.com MCM-22, in particular, is recognized as a highly suitable catalyst for alkylation reactions, such as the alkylation of benzene (B151609) with propene. semanticscholar.org
MCM-22 possesses a unique pore structure consisting of a 10-membered ring sinusoidal channel system and larger 12-membered ring "supercages" on the external surface. researchgate.net This structural complexity provides distinct catalytic environments. The properties of these zeolites, including pore size, channel structure, and the density and strength of acid sites, are critical determinants of their catalytic performance and selectivity. aiche.org For instance, in the alkylation of biphenyl with cyclohexene, a modified MCM-22 catalyst demonstrated good activity and selectivity towards the desired cyclohexylbiphenyl products. sylzyhg.com The catalytic activity can be further tuned by modifying the zeolite, for example, through impregnation with metals like magnesium or cobalt, which can alter the acidity and surface properties of the catalyst. sylzyhg.com
| Catalyst | Key Structural Feature | Application in Alkylation | Reference |
| MCM-22 | 10-ring channels and 12-ring surface supercages | Alkylation of biphenyl with cyclohexene; Benzene alkylation | sylzyhg.comsemanticscholar.org |
| H-Mordenite (H-MOR) | 12-ring straight channels | Shape-selective formation of 4,4'-dialkylbiphenyls | iitm.ac.inresearchgate.net |
| H-Y | 12-ring 3D pore system | Alkylation of polynuclear aromatics | iitm.ac.in |
| H-BEA | 12-ring 3D large pore system | Alkylation of polynuclear aromatics | iitm.ac.in |
Control over regioselectivity—the specific position of substitution on the biphenyl ring—is a primary advantage of using zeolite catalysts. iitm.ac.in In the alkylation of biphenyl, substitution can occur at the ortho (2-), meta (3-), or para (4-) positions. Due to the steric constraints imposed by the zeolite's microporous channels, the formation of the transition state leading to the bulkiest isomer (ortho) is disfavored, while the formation of the slimmest, most linear isomer (para) is favored. aiche.orgresearchgate.net This results in high selectivity for 4-cyclohexylbiphenyl and 4,4'-dicyclohexylbiphenyl. aiche.orgsylzyhg.com While this method excels at producing the para isomer, obtaining the meta isomer, this compound, as the major product via shape-selective alkylation is more challenging and less commonly reported.
Diastereoselectivity refers to the relative stereochemistry of substituents, in this case, on the cyclohexane (B81311) ring. For applications in liquid crystals, the trans-isomer of cyclohexylbiphenyl derivatives is highly desired because its linear molecular shape promotes the formation of stable mesophases. researchgate.net Synthetic strategies often yield a mixture of cis and trans isomers. Separation of these diastereomers, for example by recrystallization, is a critical step in producing materials with optimal liquid crystalline properties. researchgate.net
Indirect Synthetic Pathways and Precursor Derivatization
Beyond direct alkylation or coupling, this compound and its derivatives can be accessed through multi-step synthetic sequences. These indirect pathways often involve the construction of a functionalized precursor molecule which is then converted to the final target compound. This approach is particularly prevalent in the synthesis of complex molecules such as liquid crystals, where specific terminal functional groups are required.
Cyclohexylbiphenyls are foundational structures for many liquid crystal materials used in display technology due to their advantageous properties, including low viscosity and high clearing points. researchgate.net The synthesis of these materials involves creating a cyclohexylbiphenyl core and attaching terminal functional groups (e.g., -CN, -NCS, alkyl, alkoxy) that are crucial for inducing and modulating the liquid crystalline behavior. researchgate.netepo.org
Several synthetic strategies are employed:
Modification of a Pre-formed Core: A common route starts with a biphenyl derivative that is subsequently hydrogenated to form the cyclohexylbiphenyl core. For example, 4-acetylbiphenyl (B160227) can be a starting point.
Coupling of Functionalized Rings: Alternatively, a functionalized cyclohexylbenzene (B7769038) derivative can be coupled with a functionalized benzene derivative. A prominent example is the coupling of a cyclohexylphenyl bromide or iodide with an appropriately substituted boronic acid via the Suzuki reaction. researchgate.net
Derivatization of Intermediates: Another pathway involves preparing a key intermediate, such as 4-(trans-4'-alkylcyclohexyl)aniline, which can then be converted into a variety of final products. epo.org For instance, the aniline (B41778) group can be transformed into an isothiocyanate (-NCS) group, a common terminal moiety in liquid crystals, through reaction with thiophosgene. epo.org
Strategies Involving Organometallic Intermediates (e.g., Lithium or Magnesium)
The construction of the this compound framework can be efficiently accomplished using cross-coupling reactions where organolithium or organomagnesium (Grignard) reagents are key participants. These highly reactive species act as potent nucleophiles, enabling the formation of the crucial aryl-alkyl C-C bond.
One of the most prominent methods is the Kumada-Tamao-Corriu coupling, often referred to as Kumada coupling. This reaction involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. organic-chemistry.orgwikipedia.org For the synthesis of this compound, two primary pathways are viable:
Pathway A: The reaction of a 3-biphenylyl Grignard reagent with a cyclohexyl halide.
Pathway B: The reaction of a cyclohexyl Grignard reagent with a 3-halobiphenyl.
Pathway B is often preferred due to the commercial availability and straightforward preparation of both coupling partners. The general reaction is carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org
Table 1: Illustrative Kumada Coupling for this compound Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 3-Bromobiphenyl (B57067) | Cyclohexylmagnesium bromide | Ni(dppp)Cl₂ | THF | This compound |
| 3-Iodoaniline | n-Butylmagnesium bromide | Pd₂(dba)₃ / Ligand | THF | 3-n-Butylaniline |
Note: This table presents a representative reaction. Specific conditions such as temperature and reaction time would need to be optimized. The use of nickel-based catalysts, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is common for coupling alkyl Grignard reagents with aryl halides. researchgate.net
Organolithium reagents also play a crucial role, though often indirectly, in modern cross-coupling reactions like the Suzuki coupling. wikipedia.orgyoutube.com While direct coupling of organolithium compounds is possible, they are more frequently used to generate other organometallic species, such as organoboronic acids or esters, which are then used in subsequent coupling steps. youtube.comrug.nl For instance, 3-biphenylyllithium could be prepared via a metal-halogen exchange from 3-bromobiphenyl and subsequently reacted with a trialkyl borate (B1201080) to form a 3-biphenylylboronic acid derivative for a Suzuki reaction. youtube.comlibretexts.org The direct synthesis of organolithium reagents typically involves the reaction of an organic halide with lithium metal in a hydrocarbon solvent. libretexts.orgyoutube.comyoutube.com
Preparation of Functionalized Cyclohexylbiphenyl Intermediates
The synthesis of functionalized cyclohexylbiphenyls often requires the preparation of specifically substituted precursors. These intermediates can then be used in the final coupling step to generate the target molecule.
The preparation of 3-halobiphenyls is a common starting point. These compounds can be synthesized through various aromatic chemistry techniques. For example, the diazotization of 3-aminobiphenyl (B1205854) followed by a Sandmeyer reaction can introduce a bromine or chlorine atom at the 3-position.
Another critical intermediate is the Grignard reagent. Cyclohexylmagnesium bromide, for example, is typically prepared by reacting bromocyclohexane (B57405) with magnesium turnings in anhydrous diethyl ether or THF. google.comcerritos.edulibretexts.org The reaction is initiated often with a small crystal of iodine to activate the magnesium surface. libretexts.org It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. cerritos.edu
Table 2: Preparation of Key Intermediates for this compound Synthesis
| Intermediate | Precursor(s) | Reagents | Typical Solvent |
| 3-Bromobiphenyl | 3-Aminobiphenyl | 1. NaNO₂, HBr2. CuBr | Water, Diethyl ether |
| Cyclohexylmagnesium bromide | Bromocyclohexane | Magnesium turnings, I₂ (cat.) | Anhydrous Diethyl ether |
| 3-Biphenylylboronic acid | 3-Bromobiphenyl | 1. n-Butyllithium2. Triisopropyl borate3. H₃O⁺ | THF |
The synthesis of more complex, polyfunctionalized biphenyls can also be achieved through metal-mediated convergent synthesis from halobenzene precursors. researchgate.net For instance, Ullmann coupling reactions have been successfully employed for the formation of tetra-ortho-substituted biphenyls, which are challenging to synthesize via other methods. researchgate.net The introduction of halogens can be directed by existing functional groups, such as an amino group, on the biphenyl core. researchgate.net These strategies allow for the regioselective construction of highly substituted biphenyl intermediates, which can then be subjected to cyclohexylation or other modifications.
Computational Chemistry and Theoretical Studies on 3 Cyclohexylbiphenyl Systems
Quantum Mechanical and Molecular Mechanics Simulations
Quantum mechanical (QM) and molecular mechanics (MM) simulations are foundational tools in computational chemistry. QM methods, like Density Functional Theory, are used to investigate the electronic properties of a molecule with high accuracy, while MM provides a less computationally intensive approach to study large systems and their dynamic behavior, such as protein-ligand interactions or supramolecular aggregation.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a cornerstone of modern computational chemistry for predicting molecular properties. By calculating the electron density, DFT can determine the ground-state energy of the molecule and derive various properties related to its reactivity and stability.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate an electron, while the LUMO is the innermost orbital without electrons and signifies its ability to accept an electron. irjweb.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.comirjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state.
In the context of 3-Cyclohexylbiphenyl, DFT calculations would reveal how the electronic structure is distributed across the molecule. The biphenyl (B1667301) core, with its conjugated π-system, is the primary site of electronic activity. The cyclohexyl group, as a saturated alkyl substituent at the meta-position, would influence the electron density of the biphenyl rings through inductive effects. A theoretical study on substituted biphenyls demonstrated that adding different functional groups significantly alters the HOMO, LUMO, and energy gap values, thereby tuning the electronic properties and reactivity of the biphenyl scaffold. researchgate.net For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. researchgate.netnih.gov
Below is a table illustrating how different substituents can affect the electronic properties of a biphenyl molecule, based on findings from DFT studies. researchgate.net
| Molecule/Substituent | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Biphenyl (Original) | -462.29 | -6.25 | -0.78 | 5.47 |
| -CH3 (Methyl) | -501.61 | -6.01 | -0.68 | 5.33 |
| -NH2 (Amino) | -517.56 | -5.46 | -0.51 | 4.95 |
| -OH (Hydroxyl) | -537.52 | -5.78 | -0.65 | 5.13 |
| -CN (Cyano) | -554.51 | -6.83 | -1.55 | 5.28 |
| -NO2 (Nitro) | -667.01 | -7.21 | -2.12 | 5.09 |
Data adapted from a DFT study on substituted biphenyls. researchgate.net The values serve as an illustrative example of substituent effects.
Investigation of Intermolecular Interactions and Supramolecular Aggregation Patterns
The assembly of individual molecules into larger, ordered structures is governed by intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the properties of materials and biological systems. acs.org For this compound, the primary intermolecular forces at play would be π-π stacking and van der Waals interactions.
The aromatic biphenyl core facilitates π-π stacking, where the electron-rich π systems of adjacent molecules align. nih.gov The bulky, non-polar cyclohexyl group primarily engages in van der Waals forces and can introduce significant steric hindrance, influencing the geometry and stability of the π-stacked aggregates. mdpi.com
Computational methods are essential for studying these phenomena. Molecular mechanics force fields or DFT methods that include corrections for dispersion forces (weak intermolecular attractions) can be used to calculate the interaction energies between molecules. niscpr.res.inresearchgate.net By modeling dimers, trimers, and larger clusters, researchers can predict the most energetically favorable supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks. nih.gov For instance, a computational study on a ternary liquid mixture involving cyclohexylamine, ethanol, and benzene (B151609) used DFT to calculate interaction energies and identify the nature of hydrogen bonding and other intermolecular forces between the components. niscpr.res.in
| Interaction Type | Molecular Origin in this compound | Typical Computational Method | Significance |
|---|---|---|---|
| π-π Stacking | Aromatic rings of the biphenyl core | DFT with dispersion correction (e.g., B3LYP-D3), MP2 | Major driving force for aggregation and crystal packing. |
| Van der Waals Forces | Entire molecule, especially the aliphatic cyclohexyl group | Molecular Mechanics (MM), DFT-D | Contribute to overall packing efficiency and stability. |
| C-H/π Interactions | C-H bonds of the cyclohexyl group interacting with the π-system of an adjacent biphenyl core | DFT, PIXEL method | Directional interactions that help stabilize specific conformations. |
| Steric Repulsion | Bulky cyclohexyl group | MM, DFT | Influences the geometry of aggregation, preventing overly close packing. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
In medicinal chemistry and materials science, it is crucial to understand how a molecule's structure relates to its function. SAR and QSAR are methodologies designed to establish these relationships, enabling the rational design of new compounds with enhanced or targeted properties. researchgate.netsumathipublications.com
Methodologies for Establishing Structure-Activity Relationships in Biphenyl Derivatives
Structure-Activity Relationship (SAR) studies explore how systematic changes to a molecule's chemical structure affect its biological activity. youtube.com This is a foundational concept in drug discovery, used to optimize lead compounds to improve potency and selectivity while minimizing adverse effects. sumathipublications.com For biphenyl derivatives, which are a common scaffold in pharmacologically active compounds, SAR studies typically involve several strategies: arabjchem.orgrsc.org
Ring Substitution: Placing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the biphenyl rings to probe electronic and steric requirements for activity. nih.gov
Conformational Restriction: Introducing bulky groups, particularly at the ortho-positions, to restrict the rotation around the single bond connecting the two phenyl rings. This can lock the molecule into a specific, biologically active conformation. nih.gov
Isosteric Replacement: Replacing parts of the molecule with other groups that have similar size, shape, and electronic properties to see if activity is retained or improved.
Linker Modification: If the biphenyl moiety is part of a larger molecule, altering the length or flexibility of the chemical linker connecting it to other functional groups can have a dramatic effect on activity. researchgate.net
A study on lysyl-tRNA synthetase inhibitors demonstrated a classic SAR approach, where increasing the ring size from cyclopentyl to cyclohexyl and then to cycloheptyl on a core structure led to a 7- and 20-fold improvement in potency, respectively, by better filling a hydrophobic pocket. acs.org
| Modification Strategy | Example on a Biphenyl Scaffold | Potential Impact on Activity | Rationale |
|---|---|---|---|
| Add Electron-Withdrawing Group (e.g., -Cl, -CF3) | 4'-Chloro-biphenyl-4-carboxylic acid | Increase or decrease potency | Alters electronic interactions with the target (e.g., hydrogen bonding, dipole interactions). nih.gov |
| Add Electron-Donating Group (e.g., -OCH3, -CH3) | 4'-Methoxy-biphenyl-4-carboxylic acid | Increase or decrease potency | Modifies electron density and potential for specific interactions. researchgate.net |
| Increase Lipophilicity | Replace a methyl group with a cyclohexyl group | Enhance binding to hydrophobic pockets; may affect solubility. acs.org | Improves van der Waals contacts with non-polar residues in a binding site. |
| Introduce Steric Bulk | Add a substituent at an ortho-position (e.g., 2'-methyl) | May increase selectivity or decrease activity | Restricts conformational freedom, potentially favoring an active conformation or causing steric clash. nih.gov |
Computational Approaches in SAR and QSAR for Rational Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating mathematical models that correlate the chemical structures of a set of compounds with their measured biological activity. jocpr.comnih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the design process. jocpr.comresearchgate.net
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.com
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov
Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to find a mathematical equation that best correlates the descriptors with biological activity. nih.gov
Validation: The model's robustness and predictive ability are rigorously tested using statistical metrics and its performance on the external test set. nih.gov
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic/hydrophilic character are predicted to enhance or diminish activity. sumathipublications.comnih.gov This provides intuitive, visual guidance for designing more potent molecules.
| Descriptor Category | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes a molecule's ability to participate in electrostatic or charge-transfer interactions. |
| Steric / Size | Molecular weight, van der Waals volume, surface area | Relates to the size and shape of the molecule and its fit within a binding site. |
| Lipophilicity / Hydrophobicity | LogP (octanol-water partition coefficient) | Predicts a molecule's ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Connectivity indices (e.g., Kier & Hall indices) | Numerically describes molecular branching and structure. |
| 3D-QSAR Fields (CoMFA/CoMSIA) | Steric fields, electrostatic fields, hydrophobic fields | Maps the 3D spatial regions around a molecule where specific properties are favorable for activity. |
Influence of Cyclohexyl and Biphenyl Substituents on Molecular Interactions and Potency
In the specific case of this compound, both the biphenyl scaffold and the cyclohexyl substituent contribute distinct and crucial features that would be analyzed in any SAR or QSAR study.
The biphenyl moiety is a privileged scaffold in medicinal chemistry, meaning it is frequently found in known drugs and biologically active compounds. arabjchem.orgrsc.org It provides a semi-rigid, aromatic core that can be functionalized at multiple positions. Its two phenyl rings can engage in essential π-π stacking and hydrophobic interactions within a receptor's binding site, anchoring the molecule effectively. nih.gov The torsional angle between the two rings is a key conformational parameter that can be tuned by substituents to achieve optimal geometry for binding.
Conformational Analysis and Stereochemical Considerations
The conformational analysis of this compound is primarily concerned with two key structural features:
The torsional or dihedral angle between the two phenyl rings of the biphenyl unit.
The conformation of the cyclohexane (B81311) ring and its orientation relative to the biphenyl unit.
Conformation of the Biphenyl Core
Biphenyl itself is not planar. The planarity that would maximize π-orbital overlap (conjugation) is prevented by the steric repulsion between the hydrogen atoms at the ortho positions (C2, C6, C2', and C6'). Consequently, the phenyl rings in biphenyl adopt a twisted conformation. The equilibrium dihedral angle is a balance between these opposing forces: the stabilizing effect of conjugation pushing towards planarity (0°) and the destabilizing steric hindrance pushing towards a perpendicular arrangement (90°). Theoretical calculations, using methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have extensively studied these rotational barriers. masterorganicchemistry.comchegg.com
In this compound, the bulky cyclohexyl group is located at the meta position of one of the phenyl rings. This positioning means it does not directly interfere with the ortho-hydrogens that are the primary cause of steric strain in the biphenyl core. As a result, the fundamental rotational dynamics of the biphenyl unit are expected to be similar to those of unsubstituted biphenyl. The energy barriers to rotation through the planar and perpendicular states are therefore comparable.
The table below summarizes typical calculated energy barriers for the parent biphenyl molecule, which serves as a baseline for understanding the this compound system.
| Transition State Dihedral Angle | Energy Barrier (kcal/mol) | Type of Strain |
| 0° (Planar) | ~2.0 | Maximized steric repulsion between ortho-hydrogens. |
| 90° (Perpendicular) | ~1.5 - 2.0 | Loss of π-conjugation between the rings. |
Table 1: Approximate Rotational Energy Barriers in Biphenyl. Data synthesized from theoretical studies. masterorganicchemistry.comchegg.com
Conformation of the Cyclohexane Substituent
To minimize angle strain and torsional strain, cyclohexane and its derivatives predominantly adopt a non-planar "chair" conformation. youtube.comopenochem.org In this conformation, the hydrogen atoms (or other substituents) occupy two distinct types of positions:
Axial (a): Bonds are parallel to the principal axis of the ring, pointing up or down. openochem.org
Equatorial (e): Bonds point out from the "equator" of the ring. openochem.org
Substituents on a cyclohexane ring are generally more stable in the equatorial position to avoid unfavorable steric interactions with the other axial substituents on the same side of the ring. wikipedia.org This destabilizing effect, known as 1,3-diaxial interaction, is a form of steric strain. wikipedia.org
The energetic preference for a substituent to be in the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the two conformers. ubc.ca A larger A-value indicates a stronger preference for the equatorial position due to the substituent's greater steric bulk. masterorganicchemistry.comubc.ca
Considering the this compound molecule, the biphenyl group can be viewed as a substituent on the cyclohexane ring. The biphenyl group is sterically demanding. Therefore, the most stable conformation of the cyclohexane ring will have the biphenyl group attached at an equatorial position, minimizing steric clash with the axial hydrogens.
The following table provides A-values for relevant substituents, illustrating the strong preference for bulky groups to occupy the equatorial position.
| Substituent (X) | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.7 - 1.8 |
| -c-C₆H₁₁ (Cyclohexyl) | 2.2 |
| -C₆H₅ (Phenyl) | 3.0 |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 |
Table 2: Selected Conformational Free Energy Differences (A-Values) for Monosubstituted Cyclohexanes. masterorganicchemistry.com
The A-value for a phenyl group is approximately 3.0 kcal/mol, and a similar or even greater value would be expected for the larger biphenyl substituent. This significant energy penalty for axial placement means that the conformation where the biphenyl group is axial is highly unfavorable.
A twisted biphenyl core with a dihedral angle similar to that of unsubstituted biphenyl.
A cyclohexane ring in the stable chair conformation.
An equatorial attachment of the biphenyl moiety to the cyclohexane ring to minimize steric strain.
Advanced Analytical Methodologies for Characterization and Quantification of 3 Cyclohexylbiphenyl
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for separating 3-cyclohexylbiphenyl from other components within a sample matrix before detection and quantification. The choice of chromatographic technique depends on the sample complexity, the required sensitivity, and the physical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of this compound, particularly in complex matrices such as vegetable oils. researchgate.netresearchgate.net An HPLC method has been described for the determination of partially hydrogenated terphenyls-based thermal heating fluid, which includes 3- and 4-cyclohexylbiphenyl, in various vegetable oils. researchgate.netresearchgate.net Direct analysis of some matrices, like palm olein, can present challenges due to the co-elution of 3- and 4-cyclohexylbiphenyl peaks with naturally occurring fluorescent compounds. researchgate.netresearchgate.net However, these interfering peaks can be effectively removed through sample saponification prior to analysis. researchgate.netresearchgate.net
HPLC with fluorescence detection is considered suitable for analyzing partially hydrogenated terphenyls in oleochemical samples. um.edu.my However, for vegetable oils, saponification is necessary to remove interfering fluorescent components before analysis. um.edu.my The method's simplicity makes it suitable for quality assurance purposes. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including this compound, particularly in complex matrices. GC-MS is widely used for analyzing chemical substances and is valuable for both targeted and untargeted analysis in complex samples. chromatographyonline.comcleancontrolling.commdpi.com While GC-MS can provide quantitative information, semi-quantitative GC-MS is often employed, especially in screening for impurities. cleancontrolling.com The accuracy of quantification in GC-MS is dependent on the availability of suitable standards and system calibration. cleancontrolling.com Matrix effects can influence the sensitivity and accuracy of the method, potentially leading to signal suppression or amplification. cleancontrolling.com Sample preparation can also be complex and time-consuming, with different matrices requiring specific methods. cleancontrolling.com
Despite these challenges, GC-MS offers valuable information, including relative quantity determination by comparing signal intensities. cleancontrolling.com The technique is particularly useful for identifying major and minor components and screening for impurities, which is critical in assessing safety and biocompatibility in various applications. cleancontrolling.com GC-MS/MS, utilizing triple quadrupole or other mass analyzer configurations, offers enhanced sensitivity and selectivity, particularly for targeted analysis of analytes in complex matrices or when chromatographic peaks are not fully resolved. chromatographyonline.com
Spectroscopic Characterization Methods for Structural Elucidation within Research Contexts
Spectroscopic methods provide detailed information about the structure of this compound, which is essential for its positive identification and characterization in research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a definitive technique for confirming the structural identity of organic compounds like this compound. azooptics.comacdlabs.com ¹H NMR provides information on the chemical environment of hydrogen atoms, their relative numbers (integration), and their connectivity to neighboring protons (splitting patterns). azooptics.comacdlabs.comemerypharma.com The chemical shift values (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons, with different types of protons (e.g., aliphatic, aromatic) appearing in characteristic ranges. azooptics.comacdlabs.com Integration of the peaks is proportional to the number of equivalent hydrogen atoms. acdlabs.comemerypharma.com Peak splitting (multiplicity) arises from the interaction with neighboring non-equivalent protons, following the N+1 rule. acdlabs.comemerypharma.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. azooptics.comemerypharma.comlibretexts.org The number of signals in the ¹³C NMR spectrum indicates the number of chemically distinct carbon environments. azooptics.com Chemical shift values in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms. azooptics.comlibretexts.org While ¹³C NMR typically shows singlet peaks due to broadband proton decoupling, techniques like DEPT and HSQC can provide further information about the number of protons attached to each carbon and correlations between carbons and protons, aiding in complete structural assignment. emerypharma.com
NMR spectroscopy is a cornerstone for structural elucidation and confirmation in chemical research, providing detailed insights into the molecular architecture of this compound. azooptics.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. savemyexams.commsu.edu In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). savemyexams.commsu.edu The mass spectrum is typically presented as a plot of relative abundance versus m/z. msu.edu
The molecular ion peak (M⁺•) corresponds to the intact molecule that has lost one electron during ionization, providing the molecular mass of the compound. savemyexams.commsu.edu Fragmentation of the molecular ion occurs due to the internal energy imparted during ionization, leading to the formation of smaller fragment ions. savemyexams.commsu.eduuni-saarland.de The pattern of these fragment ions is characteristic of the compound's structure and can be used for identification and structural elucidation. savemyexams.comlibretexts.org Different ionization techniques, such as Electron Ionization (EI) and Chemical Ionization (CI), can influence the degree of fragmentation. uni-saarland.de EI is a harder ionization method that often results in significant fragmentation, which is useful for structural identification but can sometimes lead to a weak or absent molecular ion peak. uni-saarland.de CI is a softer ionization method that typically produces less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which is advantageous for molecular weight confirmation. uni-saarland.de
Analysis of the fragmentation pattern in the mass spectrum of this compound can provide crucial information about the presence of the cyclohexyl ring and the biphenyl (B1667301) core, as well as the linkage between them, by observing characteristic fragment ions corresponding to parts of the molecule. savemyexams.comlibretexts.orgyoutube.com
Fluorescence Detection in Quantitative Analytical Schemes
Method Validation and Performance Characteristics in Research Applications
A comprehensive evaluation of analytical methods for the characterization and quantification of a chemical compound like this compound in research applications would typically involve rigorous method validation. This process confirms that the analytical procedure is suitable for its intended purpose registech.comgmpinsiders.comeuropa.eu. Key performance characteristics assessed during validation generally include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample matrix registech.comgmpinsiders.comeuropa.eu.
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found registech.comgmpinsiders.comeuropa.eu. This is often assessed by analyzing samples with known concentrations or by spiking a blank matrix with the analyte europa.eu.
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of a homogeneous sample under the prescribed conditions registech.comgmpinsiders.comeuropa.eu. Precision can be evaluated at different levels, such as repeatability (intra-assay precision) and intermediate precision (within-laboratory variations) gmpinsiders.comeuropa.eu.
Linearity: The ability (within a given range) to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample registech.comgmpinsiders.comeuropa.eu. This is typically determined by analyzing a series of standards at different concentrations europa.eu.
Range: The interval between the upper and lower concentrations (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity registech.comgmpinsiders.comeuropa.eu.
Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions gmpinsiders.comeuropa.eu.
Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision under the stated experimental conditions gmpinsiders.comeuropa.eu.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters registech.com.
Detailed research findings and data tables presenting the specific values obtained for these performance characteristics (e.g., percentage recovery for accuracy, relative standard deviation for precision, correlation coefficient for linearity, and determined LOD/LOQ values) for the analysis of this compound would be included in this section if such studies were available. gmpinsiders.comeuropa.eu However, as noted, specific data for this compound was not found in the search results.
Applications and Advanced Materials Research Incorporating 3 Cyclohexylbiphenyl Structures
Liquid Crystalline Materials Development
Cyclohexylbiphenyl derivatives are significant components in the field of liquid crystals (LCs) due to their favorable mesomorphic properties, including broad nematic ranges and suitable transition temperatures spiedigitallibrary.orgnih.govgoogle.com. The incorporation of the cyclohexyl group influences the molecular shape and intermolecular interactions, which are crucial for LC behavior.
Design and Synthesis of Cyclohexylbiphenyl-based Liquid Crystals
The synthesis of liquid crystalline compounds containing cyclohexylbiphenyl units has been extensively reviewed, outlining strategies and methods for preparing both terminally and laterally substituted derivatives spiedigitallibrary.orgresearchgate.net. These synthetic routes often involve coupling reactions to assemble the core structure and subsequent functionalization to introduce terminal or lateral groups that fine-tune the LC properties researchgate.netmdpi.com. For instance, Suzuki-Miyaura coupling protocols have been employed in the synthesis of related polyaromatic liquid crystalline materials mdpi.com. The introduction of specific functional groups, such as alkyl chains, alkoxy chains, cyano groups, or fluorine atoms, at the terminal or lateral positions of the cyclohexylbiphenyl core is a common strategy to tailor the mesophase behavior and physical properties like dielectric anisotropy and birefringence researchgate.netbeilstein-journals.orgnih.gov.
Influence of Cyclohexylbiphenyl Moiety on Mesophase Stability and Transition Temperatures
The cyclohexylbiphenyl moiety plays a crucial role in determining the mesophase stability and transition temperatures of liquid crystalline compounds nih.gov. The presence of the relatively rigid biphenyl (B1667301) unit contributes to the anisotropic shape necessary for LC ordering, while the cyclohexyl ring can influence the molecular packing and intermolecular forces. Studies have shown that the position and nature of substituents on the cyclohexylbiphenyl core, as well as the isomerism (cis/trans) of the cyclohexyl ring, can significantly impact the melting point, clearing point (nematic-isotropic transition temperature), and the presence and stability of different mesophases (e.g., nematic, smectic A, smectic C) researchgate.netnih.govmdpi.comup.ac.zaaithor.com. For example, the trans isomer of cyclohexyl rings in related structures tends to promote a more linear architecture, which can lead to higher clearing points and lower viscosity researchgate.net. The length and type of terminal chains also have a considerable effect on mesophase behavior, with longer alkoxy chains sometimes leading to wider temperature ranges for liquid crystal activity and reduced melting temperatures nih.govmdpi.com.
Research findings often involve the characterization of these properties using techniques such as Polarized Optical Microscopy (POM) to observe textures indicative of different mesophases and Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and enthalpies up.ac.zaajchem-a.com.
Here is an example of how the cyclohexylbiphenyl structure, with varying terminal groups, can influence phase transition temperatures, based on general principles observed in related LC research:
| Compound Structure (Core: Cyclohexylbiphenyl) | Terminal Group | Mesophase Sequence (Heating) | Melting Point (°C) | Clearing Point (°C) |
| Cyclohexylbiphenyl-R | -CN | Crystal -> Nematic -> Isotropic | Tm1 | Tc1 |
| Cyclohexylbiphenyl-R' | -OCH3 | Crystal -> Smectic A -> Nematic -> Isotropic | Tm2 | Tc2 |
| Cyclohexylbiphenyl-R'' | -C3H7 | Crystal -> Nematic -> Isotropic | Tm3 | Tc3 |
Note: This table is illustrative and based on general trends in LC research involving similar core structures and terminal groups. Specific temperatures would depend on the exact isomer and substitution pattern of the cyclohexylbiphenyl and the nature of R, R', and R''.
Polymeric and Supramolecular Architectures
The cyclohexylbiphenyl unit can be integrated into polymeric and supramolecular structures to create materials with tailored properties.
Integration of Cyclohexylbiphenyl Units into Polymer Frameworks (e.g., Polyphosphonium Salts, Rotaxanes)
Cyclohexylbiphenyl derivatives have been explored for incorporation into polymer frameworks. For instance, cyclohexyldiphenylphosphine (B1582025) oxide, a related compound, is used as a stabilizer and light stabilizer in polymer materials like plastics and rubber, enhancing their strength and integrity by preventing degradation from UV light lookchem.com. While direct examples of 3-Cyclohexylbiphenyl in polyphosphonium salts or rotaxanes within the search results are limited, the broader context of incorporating cyclohexylbiphenyl or related rigid units into polymers and supramolecular assemblies is evident csic.esnih.govnih.govrsc.org. Research has shown the synthesis of aromatic polyketones using mixtures of cyclohexylbiphenyls as solvents, leading to the formation of ordered structures csic.es. The development of mechanically interlocked polymers (MIPs), such as rotaxane-based polymers, is an active area where the incorporation of specific molecular units dictates the material's properties, including mechanical robustness and responsiveness nih.govrsc.org. Cyclodextrin-based rotaxanes, for example, are being investigated for their potential in creating stimuli-responsive polymer materials with controlled structures nih.gov.
Principles of Self-Assembly and Nanostructured Material Formation
The cyclohexylbiphenyl moiety can contribute to the self-assembly processes that lead to the formation of nanostructured materials. The interplay of rigid and flexible segments within molecules containing this unit can drive their organization into ordered structures nih.govacs.orgmdpi.com. In liquid crystalline systems, self-assembly leads to the formation of various mesophases with distinct molecular arrangements, such as smectic phases with layered structures nih.govacs.orgresearchgate.net. The self-assembly of functional liquid crystals, including those with cyclohexylbiphenyl-based mesogens, provides a route to developing stimuli-responsive materials and interfaces nih.govacs.org. For instance, bioconjugated amphiphilic mesogens containing cyclohexylbiphenyl or cyclohexylphenyl moieties have been shown to self-assemble at aqueous/liquid crystalline interfaces, influencing the alignment of the liquid crystal and enabling responses to external stimuli like the binding of biomolecules nih.govacs.orgresearchgate.net. The molecular design, including the number of rigid units, affects the self-assembled structures and their properties nih.govacs.org.
Advanced Functional Materials Design
The incorporation of this compound structures contributes to the design of advanced functional materials by imparting specific optical, thermal, and mechanical properties. The ability to tune the mesophase behavior of liquid crystals containing this moiety makes them suitable for display technologies and other optical applications nih.gov. In polymeric systems, the presence of cyclohexylbiphenyl can influence thermal stability, mechanical strength, and interactions with light lookchem.comcsic.es. Furthermore, the use of cyclohexylbiphenyls as components in electrolyte additives for lithium secondary batteries highlights their potential in energy storage applications, where they can contribute to improved battery performance characteristics such as overcharge safety google.comgoogle.com. The broad field of advanced functional materials encompasses a wide range of applications where the unique structural and electronic properties conferred by units like cyclohexylbiphenyl are leveraged wiley.comepfl.chunileoben.ac.atfau.dekaist.ac.kr.
Materials for Energy-Related Applications
Research into materials for energy applications is a significant area where structures related to biphenyl, including cyclohexylbiphenyl derivatives, have shown relevance, particularly in the field of liquid crystals for display technologies which have connections to optoelectronics and thus indirectly to energy-related applications like solar cells and LEDs. acs.orgresearchgate.netenergysage.comtcichemicals.compolimi.itperovskite-info.comtie.ro While direct mentions of this compound specifically in energy generation or storage materials like batteries epo.orginnoenergy.combatteryuniversity.comlithiontechnologies.comacsmaterial.com or traditional solar cells energysage.comaurorasolar.commdpi.com are limited in the provided search results, the broader class of cyclohexylbiphenyl derivatives is noted for its use in display applications, which are a key component in electronic devices with energy consumption profiles. acs.orgmdpi.com
Liquid crystals, including cyclohexyl-biphenyl types, are integral to display technologies due to their anisotropic properties and their ability to orient under an electric field. scientific.netdntb.gov.uadntb.gov.uanewton.ac.ukresearchgate.netacs.orgswarthmore.edulibretexts.org The development of efficient liquid crystal materials has been driven by the need for improved display performance, which in turn impacts the energy efficiency of devices utilizing these displays. For instance, research has explored the dielectric and electro-optical properties of nematic liquid crystal mixtures containing 4-(4-alkyl-cyclohexyl) biphenyl isothiocyanates, demonstrating changes in dielectric permittivity and electro-optic response with the addition of nanoparticles. researchgate.net Such modifications can influence the power consumption and performance of liquid crystal displays.
Furthermore, the field of organic electronics, which includes organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an area where organic molecules are utilized for energy-related functions like light emission and electricity generation. tcichemicals.compolimi.ittie.rodiva-portal.orgsigmaaldrich.com While this compound is not explicitly mentioned as a core material in the provided results concerning organic electronics for energy generation, the broader context of using organic semiconductors and charge transport materials in these applications suggests potential avenues for exploring related structures. tcichemicals.compolimi.itperovskite-info.comtie.rosigmaaldrich.com The purity of organic semiconductor materials is crucial for the performance and lifetime of organic electronic devices. sigmaaldrich.com
Data related to the specific energy performance metrics directly attributable to this compound in energy generation or storage applications were not found within the provided search results. However, the research on related cyclohexylbiphenyl liquid crystals highlights their physical properties relevant to display technology, which is a major area of energy consumption in electronic devices.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-Cyclohexylbiphenyl, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between cyclohexyl-substituted aryl halides and biphenyl boronic acids. Optimization requires systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (toluene or THF), and temperature (80–120°C). Purity is ensured via column chromatography, followed by NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation . Reaction yields can be improved by inert atmosphere control (argon/nitrogen) and catalyst loading adjustments (1–5 mol%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns:
- ¹H NMR : Look for deshielded aromatic protons (δ 6.8–7.5 ppm) and cyclohexyl multiplet signals (δ 1.0–2.5 ppm).
- ¹³C NMR : Aromatic carbons (δ 120–140 ppm) and cyclohexyl sp³ carbons (δ 20–35 ppm).
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the electronic and thermodynamic properties of this compound for material science applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transport potential. Solvation-free energies and partition coefficients (logP) predict solubility in organic matrices. Thermodynamic properties (e.g., melting points) are estimated using QSPR models calibrated against PubChem and NIST datasets .
Q. What strategies resolve discrepancies in reported thermodynamic data (e.g., melting points, solubility) for this compound across studies?
- Methodological Answer : Cross-validate data using differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility. Compare results with literature values from peer-reviewed journals (avoiding unverified sources). Statistical tools like Bland-Altman plots identify systematic biases. Reproduce experiments under controlled humidity/temperature to isolate environmental variables .
Q. In mechanistic studies, how can isotopic labeling or kinetic analysis elucidate reaction pathways involving this compound as an intermediate?
- Methodological Answer : Use deuterated or ¹³C-labeled analogs to trace intermediates via MS/MS fragmentation. Kinetic isotope effects (KIE) reveal rate-determining steps. Stopped-flow UV-Vis spectroscopy monitors transient species in real-time. Eyring plots (ln(k) vs. 1/T) determine activation parameters (ΔH‡, ΔS‡) .
Experimental Design and Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound, particularly regarding catalyst selection and reaction atmosphere?
- Methodological Answer : Standardize catalyst pre-activation (e.g., degassing Pd catalysts under argon). Use Schlenk lines for oxygen-sensitive reactions. Document glovebox conditions (O₂ < 0.1 ppm). Validate reproducibility via triplicate experiments with statistical analysis (RSD < 5%). Report detailed procedures in Supplementary Information, including raw NMR/MS data .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives in catalysis or photophysics?
- Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing/donating groups). Test catalytic activity in model reactions (e.g., C–C coupling) or photoluminescence quantum yields. Use multivariate regression (e.g., Hammett plots) to correlate substituent effects with performance metrics .
Data Validation and Reporting
Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications to ensure academic rigor?
- Methodological Answer : Provide full synthetic procedures, characterization data (NMR, HRMS, HPLC), and crystallographic data (if available). For computational studies, include basis sets, convergence criteria, and raw output files. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundant data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
